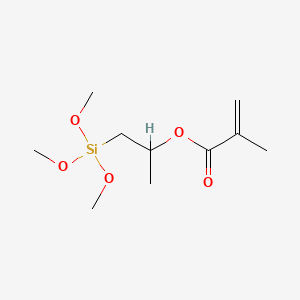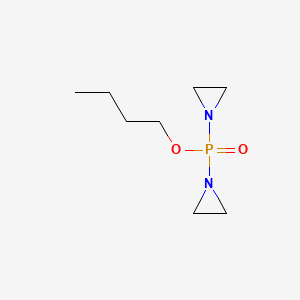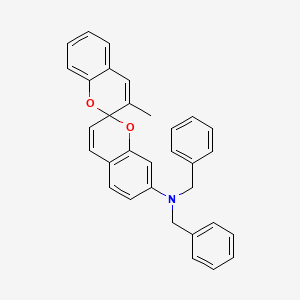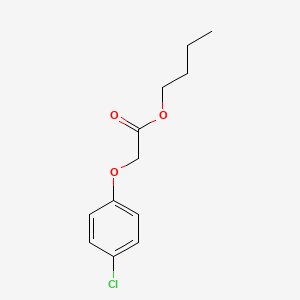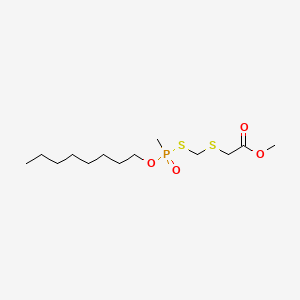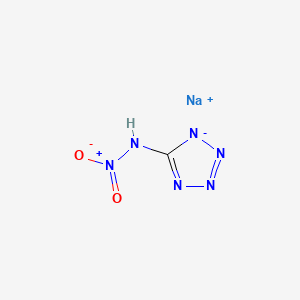
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane is a chemical compound with the molecular formula C14H28O4. It is characterized by its unique structure, which includes multiple methyl groups and a butyl group attached to a tetroxonane ring.
Métodos De Preparación
The synthesis of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of appropriate alcohols and acids in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to ensure consistency and efficiency .
Análisis De Reacciones Químicas
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid. The major products formed depend on the type of reaction and the conditions employed .
Aplicaciones Científicas De Investigación
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes .
Comparación Con Compuestos Similares
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane can be compared with similar compounds such as:
3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene: This compound has a similar structure but includes nitrogen atoms in its ring system.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)propanedioate: This compound has a similar butyl and pentamethyl substitution pattern.
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetroxonane ring, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
62331-25-3 |
|---|---|
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
3-butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C14H28O4/c1-7-8-9-14(6)17-15-12(2,3)10-11-13(4,5)16-18-14/h7-11H2,1-6H3 |
Clave InChI |
FZWQMEIJVHBNED-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OOC(CCC(OO1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
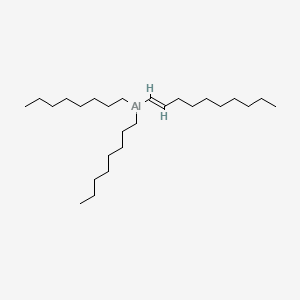
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)
